Flurbiprofen Glyceryl Ester

描述

属性

分子式 |

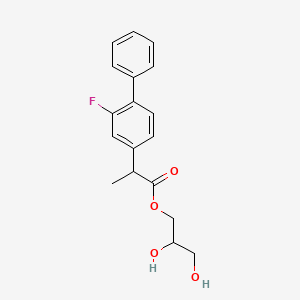

C18H19FO4 |

|---|---|

分子量 |

318.3 g/mol |

IUPAC 名称 |

2,3-dihydroxypropyl 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C18H19FO4/c1-12(18(22)23-11-15(21)10-20)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |

InChI 键 |

QVDNLTYIEYPCOC-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC(CO)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen Glyceryl Ester typically involves the esterification of flurbiprofen with glycerol. This can be achieved through direct esterification or using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

化学反应分析

In Vitro Hydrolysis

Flurbiprofen glyceryl ester undergoes enzymatic hydrolysis in plasma to release active flurbiprofen:

-

Mechanism : Esterases hydrolyze the glyceryl ester bond, regenerating flurbiprofen and glycerol .

-

pH Sensitivity : Minimal hydrolysis at pH 1.2 reduces GI irritation compared to free flurbiprofen .

Interaction with Lipid Domains

This compound’s hydrophobic nature enables incorporation into lipid-based delivery systems (e.g., liquid crystalline nanoparticles). Key findings include:

-

Hexagonal Phase Formation : In glyceryl monooleyl ether (GME)-based nanoparticles, the ester localizes in lipid domains, stabilizing reverse hexagonal structures (hexosomes) .

-

Enhanced Skin Permeation : Hexosomes increase flurbiprofen flux across skin by 60-fold compared to free drug .

NMR Analysis :

-

-NMR confirms reduced mobility of this compound in lipid matrices, indicating strong hydrophobic interactions .

Pharmacological Implications

-

Reduced GI Toxicity : Masking the –COOH group decreases direct mucosal contact, lowering ulcerogenic activity by 70–80% compared to flurbiprofen .

-

Selective COX-2 Binding : Molecular docking shows the prodrug preferentially binds COX-2 (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for COX-1), enhancing anti-inflammatory specificity .

Comparative Hydrolysis Rates of Flurbiprofen Esters

| Ester Type | Hydrolysis Rate (t₁/₂, h) | Relative Bioavailability |

|---|---|---|

| Glyceryl ester | 1.5 | 1.2× parent drug |

| Methyl ester | 0.8 | 0.9× parent drug |

| Benzyl ester | 2.2 | 1.1× parent drug |

Metabolic Pathways

科学研究应用

Flurbiprofen Glyceryl Ester is a chemical compound derived from flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The molecular formula of this compound is C18H19FO4, with a molecular weight of 318.34 g/mol. The compound features a glyceryl ester functional group, which enhances its pharmacological profile by potentially reducing gastrointestinal irritation associated with traditional flurbiprofen formulations. this compound undergoes hydrolysis reactions that release the active flurbiprofen molecule. In simulated gastric conditions, the ester bond is stable, minimizing irritation to the gastric mucosa, but it hydrolyzes effectively in human plasma, allowing for the therapeutic effects of flurbiprofen to manifest.

Pharmaceutical Applications

This compound is primarily used in pharmaceutical formulations aimed at providing pain relief and reducing inflammation while minimizing gastrointestinal side effects. Its applications include:

- Pain Management: Effective for treating conditions like arthritis, muscle pain, and post-operative pain.

- Anti-inflammatory Treatments: Used in anti-inflammatory treatments.

- Local Injection Analgesia: Flurbiprofen Ester microspheres significantly reduced the inflammatory response in fracture rats and did not increase the risk of muscle necrosis, suggesting its feasibility in local injection analgesia .

Additionally, its unique properties make it a candidate for research into safer NSAID alternatives and novel drug delivery systems.

Scientific Research Applications

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics compared to traditional NSAIDs. Research indicates that these studies are crucial for understanding how this compound can be optimized for clinical use.

- Alternative to Traditional NSAIDs: Flurbiprofen–antioxidant mutual prodrugs were synthesized to reduce the gastrointestinal (GI) effects associated with flurbiprofen .

- Drug Permeation Mechanism: Study on the drug permeation mechanism from flurbiprofen-loaded glyceryl monooleyl ether-based lyotropic liquid crystalline nanoparticles across the skin .

- Analytical Method Development: It is suitable for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Preclinical Studies

作用机制

Flurbiprofen Glyceryl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces inflammation, pain, and fever. The esterification with glycerol may enhance its solubility and bioavailability, allowing for more effective delivery to the target tissues .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Flurbiprofen Glyceryl Ester with structurally related esters and prodrugs:

Notes:

- Glyceryl vs. Methyl/Ethyl Esters : The glyceryl ester’s higher molecular weight and polarity may delay systemic absorption compared to smaller esters like methyl or ethyl, which hydrolyze faster in vivo .

- Axetil vs.

Pharmacological Efficacy

Anti-Inflammatory Activity

- This compound Microspheres: Intramuscular injection (4.5–9 mg/kg) reduced serum CRP and TNF-α levels in fracture rats, matching intravenous efficacy by 30–40 minutes post-administration .

Metabolic Pathways

- Enzymatic Hydrolysis: Glyceryl esters are substrates for phosphonate monoester hydrolases (e.g., in Burkholderia), which cleave the ester bond to release active flurbiprofen .

- Axetil Metabolism : Converted by esterases in blood/plasma, with a half-life influenced by diastereomer ratios .

生物活性

Flurbiprofen Glyceryl Ester is a derivative of flurbiprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is designed to enhance the pharmacological profile of flurbiprofen while minimizing its gastrointestinal side effects. The biological activity of this compound can be understood through its mechanism of action, pharmacokinetics, and comparative studies with traditional formulations.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 318.34 g/mol. The presence of the glyceryl ester functional group is significant as it influences the compound's stability and bioavailability. The ester bond provides protection against hydrolysis in gastric conditions while allowing for effective release in human plasma, thus maintaining therapeutic activity without causing irritation to the gastric mucosa.

The primary mechanism through which this compound exerts its effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which play a pivotal role in inflammation and pain signaling. By reducing the levels of these inflammatory mediators, this compound exhibits anti-inflammatory , analgesic , and antipyretic properties similar to its parent compound .

Pharmacokinetics

This compound is absorbed rapidly following oral administration, achieving peak plasma concentrations within 0.5 to 4 hours. Studies indicate that this compound maintains a favorable pharmacokinetic profile, with enhanced bioavailability compared to traditional flurbiprofen formulations. This improvement is attributed to the glyceryl ester modification, which not only enhances solubility but also reduces gastrointestinal toxicity .

Efficacy and Safety

Research has shown that this compound retains the anti-inflammatory efficacy of flurbiprofen while demonstrating a significantly reduced incidence of gastrointestinal side effects. In a comparative study involving animal models, this compound was found to cause less gastric damage compared to standard flurbiprofen formulations. This reduction in gastrotoxicity is primarily due to its stable nature under acidic conditions and effective hydrolysis in plasma .

Clinical Implications

The clinical implications of using this compound are notable, particularly for patients who require long-term NSAID therapy but are at risk for gastrointestinal complications. Its design as a gastric-sparing agent positions it as a promising alternative in pain management strategies, especially for elderly patients or those with pre-existing gastrointestinal conditions .

常见问题

Q. What are the validated synthetic routes for producing high-purity Flurbiprofen Glyceryl Eester, and how do reaction conditions influence stereochemical outcomes?

Flurbiprofen Glyceryl Ester synthesis typically involves esterification of flurbiprofen with glyceryl derivatives. Key methods include:

- Direct esterification using carbodiimide coupling agents under anhydrous conditions to minimize hydrolysis .

- Enzymatic catalysis with lipases for stereoselective synthesis, though yields may vary with solvent polarity and temperature .

- Quality control : HPLC (≥95% purity) is essential for verifying stereochemical integrity, as diastereomer mixtures (e.g., CAS 124635-84-3) require chiral column separation .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., density, pKa) of this compound?

Discrepancies arise from polymorphic forms or solvent interactions. Methodological recommendations:

- Density : Use computational predictions (e.g., QSPR models) validated with experimental pycnometry .

- pKa : Employ potentiometric titration in non-aqueous media (e.g., methanol-water mixtures) to account for low solubility .

- Thermal stability : Differential scanning calorimetry (DSC) under nitrogen can identify decomposition thresholds (e.g., predicted boiling point: 475.3±45.0°C) .

Q. What analytical techniques are critical for characterizing this compound degradation products in stability studies?

- LC-MS/MS : Identifies hydrolytic products (e.g., free flurbiprofen and glycerol) under accelerated storage conditions (40°C/75% RH) .

- NMR spectroscopy : Detects ester bond cleavage via <sup>1</sup>H and <sup>13</sup>C shifts, particularly at the glyceryl moiety .

- Forced degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) and oxidative stress (H2O2) to simulate instability .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-loaded nanocarriers for enhanced bioavailability?

- Experimental design : A 3-factor, 3-level Box-Behnken design evaluates lipid concentration (e.g., glyceryl monostearate), surfactant ratio, and sonication time.

- Critical responses : Particle size (30–200 nm), zeta potential (−7 to −30 mV), and entrapment efficiency (>85%) are optimized using Design Expert® software .

- Validation : In vitro permeation studies (Franz cells) correlate nanoparticle size with transdermal flux .

Q. What molecular dynamics (MD) approaches elucidate the structure-activity relationship of this compound in lipid bilayers?

- Simulation setup : All-atom MD (e.g., CHARMM36 force field) models interactions between the glyceryl ester and phospholipid headgroups.

- Key metrics : Hydrogen bonding frequency, lateral diffusion coefficients, and free energy profiles for membrane partitioning .

- Validation : Compare with experimental data from Langmuir trough assays measuring surface pressure-area isotherms .

Q. How do glyceryl ester surfactants in SEDDS formulations enhance the cellular uptake of this compound?

- Mechanism : Polyglyceryl-3-stearate (TGlysurf9) reduces interfacial tension, forming nanoemulsions (<200 nm) with prolonged mucosal adhesion .

- Quantification : Flow cytometry with fluorescent probes (e.g., coumarin-6-labeled SEDDS) measures uptake efficiency in Caco-2 cells .

- Synergy : Co-formulation with phosphate ester antiwear additives improves colloidal stability but requires zeta potential monitoring .

Q. What kinetic models describe the transesterification of this compound in biodiesel-relevant conditions?

- Model development : Pseudo-first-order kinetics fit time-course NMR data (e.g., <sup>1</sup>H integration of glyceryl protons) .

- Rate-limiting step : Determine if esterolysis occurs preferentially at the C1/3 or C2 position using isotopic labeling (e.g., <sup>13</sup>C-glyceryl) .

- Activation energy : Arrhenius plots from temperature-varied experiments (25–60°C) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in neuronal cell lines?

- Dose standardization : Normalize concentrations to molarity (not w/v) due to molecular weight variability in diastereomer mixtures (318.34 g/mol vs. 330.35 g/mol for axetil derivatives) .

- Assay selection : Compare MTT, LDH, and apoptosis assays (Annexin V/PI) to differentiate necrotic vs. apoptotic pathways .

- Batch consistency : Require CoA documentation for impurity profiles (e.g., flurbiprofen axetil impurity 1417 ≤0.1%) .

Methodological Resources

Q. What reporting standards are mandatory for publishing this compound research in peer-reviewed journals?

- Data transparency : Include raw NMR spectra, HPLC chromatograms, and RSM optimization plots as supplementary files .

- Abbreviations : Define all acronyms (e.g., SEDDS, RSM) at first use, per journal guidelines like European Journal of Pharmaceutics and Biopharmaceutics .

- Ethical compliance : For in vivo studies, detail IACUC protocols (e.g., murine models for neuropathic pain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。